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Compound of Interest

Compound Name: Quinofumelin

Cat. No.: B3026455

A comprehensive analysis of experimental data reveals that the novel fungicide Quinofumelin
exhibits a remarkable and potent selectivity for fungal dihydroorotate dehydrogenase (DHODH)
while displaying minimal activity against the human counterpart. This high degree of selectivity
underscores its potential as a targeted antifungal agent with a favorable safety profile for
human health.

Quinofumelin, a quinoline fungicide, has been identified as a powerful inhibitor of the class 2
dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine
biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides, which
are the building blocks of DNA and RNA, and are vital for fungal growth and proliferation.[4][5]
By targeting DHODH, Quinofumelin effectively disrupts this pathway, leading to the inhibition
of fungal growth.[2][3]

Comparative Inhibitory Activity

Experimental data from in vitro enzyme assays demonstrate a significant disparity in the
inhibitory concentration of Quinofumelin required to affect fungal versus human DHODH. The
half-maximal inhibitory concentration (IC50) for Quinofumelin against DHODH from the rice
blast fungus, Pyricularia oryzae (PoDHODH), was determined to be 2.8 nM.[1][2][3][6][7] In
stark contrast, the IC50 value for its effect on human DHODH (HsDHODH) was found to be
greater than 100 puM.[1][8] This represents a selectivity ratio of approximately 100,000-fold in
favor of the fungal enzyme, highlighting the compound's specificity.[1][9]
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For comparison, the immunosuppressive drug teriflunomide, a known human DHODH inhibitor,
shows a reverse selectivity, being 94-fold more selective for human DHODH over fungal
DHODH.[1]

Compound Target Enzyme IC50 Value Selectivity
) ] Pyricularia oryzae ~100,000-fold for
Quinofumelin 2.8 nM[1][2][6][71I8]
DHODH (PoDHODH) fungal DHODH[1][9]

Human DHODH

(HSDHODH) >100 uM[1][8][9]

) ] Pyricularia oryzae 94-fold for human
Teriflunomide 56.4 uM[1][9]
DHODH (PoDHODH) DHODHI[1]

Human DHODH

(HsDHODH) 600 M)

Basis of Selectivity

The profound selectivity of Quinofumelin is attributed to structural differences between the
fungal and human DHODH enzymes, particularly at the ubiquinone-binding site.[1][8][10] While
the binding sites for the substrates flavin mononucleotide (FMN) and orotate are conserved
across species, the ubiquinone-binding site, which is the target for many DHODH inhibitors,
exhibits poor conservation.[1] This divergence in amino acid sequences at the inhibitor binding
site is the molecular basis for Quinofumelin's high affinity for the fungal enzyme and its
negligible effect on the human ortholog.[1][8]

Experimental Methodologies

The determination of Quinofumelin's selectivity involved a series of robust experimental
protocols, including in vitro enzyme inhibition assays and in vivo studies using genetically
modified fungal strains.

In Vitro DHODH Inhibition Assay

The inhibitory activity of Quinofumelin was quantified using a spectrophotometric assay that
measures the enzymatic activity of recombinant DHODH. The assay monitors the reduction of
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a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to
orotate by DHODH.[5] The reaction mixture typically contains the purified recombinant enzyme
(either PODHODH or HsDHODH), the substrate L-dihydroorotate, and the electron acceptor
coenzyme Q. The rate of DCIP reduction is measured in the presence of varying
concentrations of the inhibitor to determine the IC50 value.[5]

In Vivo Fungal Growth Inhibition and Rescue Assays

To confirm the target and selectivity in a cellular context, researchers conducted mycelial
growth inhibition assays with the wild-type fungus. The inhibition of fungal growth by
Quinofumelin could be reversed by the addition of orotate or downstream metabolites of the
pyrimidine pathway (e.g., uridine, uracil), but not by the substrate dihydroorotate.[2][3][6][11]
[12] This provides strong evidence that Quinofumelin's antifungal activity is a direct result of
DHODH inhibition.

Furthermore, gene-swapping experiments were performed. Pyricularia oryzae mutants in which
the native DHODH gene was disrupted were unable to grow. However, when the human
DHODH gene was inserted into these mutants, they were able to grow even in the presence of
Quinofumelin at concentrations that would inhibit the wild-type fungus.[1][8] This elegantly
demonstrates that human DHODH can functionally substitute for the fungal enzyme but is not
inhibited by Quinofumelin in vivo.[1][8]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Quinofumelin's selective inhibition of fungal DHODH.
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Caption: Experimental workflow for determining Quinofumelin's selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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